molecular formula C21H19FN2O3 B2717426 N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-24-2

N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2717426
CAS No.: 1005300-24-2
M. Wt: 366.392
InChI Key: NGLLDTULHAPIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H19FN2O3 and its molecular weight is 366.392. The purity is usually 95%.
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Scientific Research Applications

Met Kinase Inhibition

The compound is a potent and selective inhibitor of the Met kinase superfamily, as demonstrated by G. M. Schroeder et al. (2009) in their study. They found that analogs of this compound showed complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. This compound, due to its in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, was advanced into phase I clinical trials (Schroeder et al., 2009).

Role in HIV Integrase Inhibition

Studies have also explored the role of similar compounds in inhibiting HIV integrase. For instance, E. Monteagudo et al. (2007) conducted extensive research using 19F-nuclear magnetic resonance (NMR) in a drug-discovery program, which helped in the selection of candidates for further development in HIV treatment. These studies involved the examination of early lead compounds and potent inhibitors in this series that are currently in phase III clinical trials (Monteagudo et al., 2007).

Imaging Probes for Brain Disorders

V. Kepe et al. (2006) utilized a derivative of this compound as a selective serotonin 1A (5-HT1A) molecular imaging probe. This was used in conjunction with positron emission tomography (PET) for quantification of 5-HT1A receptor densities in the living brains of Alzheimer's disease patients. The study found significant decreases in 5-HT1A receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients (Kepe et al., 2006).

Role in Orexin-1 Receptor Mechanisms

A study by L. Piccoli et al. (2012) explored the effects of a compound similar to N-(4-ethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide in modulating feeding, arousal, stress, and drug abuse. The study evaluated the role of Orexin-1 receptor (OX1R) mechanisms in compulsive food consumption and suggested that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Applications in Chemistry and Material Science

In the field of chemistry and material science, derivatives of this compound have been synthesized and characterized. For example, S. Hsiao et al. (1999) synthesized a new bis(ether-carboxylic acid) and developed a series of aromatic polyamides containing ether and bulky fluorenylidene groups, showcasing their potential in creating new materials with specific properties (Hsiao et al., 1999).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-2-27-18-11-9-17(10-12-18)23-20(25)19-4-3-13-24(21(19)26)14-15-5-7-16(22)8-6-15/h3-13H,2,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLLDTULHAPIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.